molecular formula C20H27BO3 B1376992 2-(6-Butoxy-naphthalen-2-yl)-4,4,5,5-tetramethyl-[1,3,2]dioxaborolane CAS No. 2096335-47-4

2-(6-Butoxy-naphthalen-2-yl)-4,4,5,5-tetramethyl-[1,3,2]dioxaborolane

Cat. No. B1376992
CAS RN: 2096335-47-4
M. Wt: 326.2 g/mol
InChI Key: JICBTICLFXGOFE-UHFFFAOYSA-N
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Description

2-(6-Butoxy-naphthalen-2-yl)-4,4,5,5-tetramethyl-[1,3,2]dioxaborolane (2-BN-TMD) is a new boron-containing compound that has recently been developed for use in organic synthesis and scientific research applications. It is a relatively new compound that has been developed as an alternative to existing boron-containing compounds such as boronic acids and boronic esters. 2-BN-TMD has several unique properties that make it an attractive option for use in organic synthesis and scientific research. In

Scientific Research Applications

Organic Synthesis and Drug Development

This compound is a versatile building block in the synthesis of biologically active molecules. Büttner et al. (2007) highlighted its use in developing new syntheses for retinoid agonists, demonstrating its utility in creating complex molecules for potential therapeutic applications (Büttner, Nätscher, Burschka, & Tacke, 2007). This illustrates its role in advancing drug synthesis, providing a pathway to explore novel treatments.

Materials Science and Energy Storage

In materials science, especially in the field of molecular solar thermal (MOST) energy storage systems, derivatives of this compound have been synthesized for use as versatile building blocks. Schulte and Ihmels (2022) showed that borylated norbornadienes, prepared from this compound, are suitable substrates for Pd-catalyzed Suzuki–Miyaura coupling reactions, leading to novel monosubstituted norbornadienes that can transform upon irradiation, highlighting its potential in energy storage applications (Schulte & Ihmels, 2022).

Biochemical Analysis

Biochemical Properties

2-(6-Butoxy-naphthalen-2-yl)-4,4,5,5-tetramethyl-[1,3,2]dioxaborolane plays a significant role in biochemical reactions, particularly in the Suzuki–Miyaura coupling reaction . This compound interacts with various enzymes, proteins, and other biomolecules, facilitating the formation of carbon-carbon bonds. The nature of these interactions involves the transfer of organic groups from boron to palladium, which is a key step in the transmetalation process . The stability and functional group tolerance of this compound make it a valuable reagent in organic synthesis.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that it can affect the activity of specific enzymes and proteins, leading to changes in cellular behavior and function . The impact on cell signaling pathways and gene expression highlights its potential as a tool for studying cellular processes and developing therapeutic interventions.

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound’s ability to form stable complexes with palladium facilitates its role in the Suzuki–Miyaura coupling reaction . Additionally, its interactions with enzymes and proteins can lead to the modulation of their activity, further influencing biochemical pathways and cellular functions.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of the compound are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but its degradation can lead to the formation of by-products that may affect cellular processes

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Threshold effects have been observed, where low doses may have minimal impact, while higher doses can lead to significant biochemical and physiological changes . Toxic or adverse effects at high doses have also been reported, highlighting the importance of dosage optimization in experimental settings.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its transformation and utilization . The compound’s impact on metabolic flux and metabolite levels has been studied, revealing its role in modulating biochemical reactions and cellular metabolism.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins . These interactions affect the compound’s localization and accumulation, which in turn can impact its activity and function in biochemical reactions.

Subcellular Localization

The subcellular localization of this compound is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles . Understanding its localization is crucial for elucidating its role in cellular processes and optimizing its use in biochemical research.

properties

IUPAC Name

2-(6-butoxynaphthalen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H27BO3/c1-6-7-12-22-18-11-9-15-13-17(10-8-16(15)14-18)21-23-19(2,3)20(4,5)24-21/h8-11,13-14H,6-7,12H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JICBTICLFXGOFE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)C=C(C=C3)OCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H27BO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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